Cas no 956684-24-5 (L-Valine, N-(2,6-difluorobenzoyl)-)

956684-24-5 structure
상품 이름:L-Valine, N-(2,6-difluorobenzoyl)-
CAS 번호:956684-24-5
MF:C12H13F2NO3
메가와트:257.233330488205
CID:5235858
L-Valine, N-(2,6-difluorobenzoyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- L-Valine, N-(2,6-difluorobenzoyl)-
- (2,6-Difluorobenzoyl)-l-valine
-
- 인치: 1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1
- InChIKey: RNOQHFYNGRGYKE-JTQLQIEISA-N
- 미소: C(O)(=O)[C@H](C(C)C)NC(=O)C1=C(F)C=CC=C1F
L-Valine, N-(2,6-difluorobenzoyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55365-0.05g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 0.05g |
$395.0 | 2023-02-10 | ||
Ambeed | A1112651-5g |
(2S)-2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 95% | 5g |
$1114.0 | 2024-04-15 | |
Enamine | EN300-55365-5.0g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 5.0g |
$1364.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343951-100mg |
(2,6-Difluorobenzoyl)-l-valine |
956684-24-5 | 95% | 100mg |
¥11178.00 | 2024-04-23 | |
1PlusChem | 1P019Y2L-100mg |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 95% | 100mg |
$512.00 | 2024-04-19 | |
1PlusChem | 1P019Y2L-5g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 90% | 5g |
$1544.00 | 2023-12-16 | |
1PlusChem | 1P019Y2L-1g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 95% | 1g |
$574.00 | 2024-04-19 | |
Ambeed | A1112651-1g |
(2S)-2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 95% | 1g |
$384.0 | 2024-04-15 | |
Enamine | EN300-55365-0.1g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 0.1g |
$414.0 | 2023-02-10 | ||
Enamine | EN300-55365-0.25g |
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid |
956684-24-5 | 0.25g |
$432.0 | 2023-02-10 |
L-Valine, N-(2,6-difluorobenzoyl)- 관련 문헌
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
956684-24-5 (L-Valine, N-(2,6-difluorobenzoyl)-) 관련 제품
- 204503-25-3(1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene)
- 1374653-11-8(1,1-Dimethylethyl 4-(bromomethyl)-2-methyl-1-pyrrolidinecarboxylate)
- 1823781-61-8(1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone)
- 55379-63-0(3-ethenyl-1H-indazole)
- 2228864-54-6(methyl 3-hydroxy-3-(5-methoxypyridin-3-yl)propanoate)
- 1805953-73-4(2-Chloro-5-fluoro-4-methylbenzyl chloride)
- 1251694-02-6(2-fluoro-5-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 1396890-32-6((2E)-3-(furan-2-yl)-N-{4H,6H,7H-pyrano4,3-d1,3thiazol-2-yl}prop-2-enamide)
- 58442-17-4(1H-1,3-benzodiazole-6-carbaldehyde)
- 14852-22-3(Thiophene, 2,5-dihydro-, 1-oxide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:956684-24-5)L-Valine, N-(2,6-difluorobenzoyl)-

순결:99%/99%
재다:1g/5g
가격 ($):346.0/1003.0